[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile
Description
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile (CAS: 58432-61-4) is a fluorinated aromatic nitrile compound with the molecular formula C₉H₂F₇N. It is characterized by a highly fluorinated phenyl ring substituted with a trifluoromethyl (-CF₃) group and an acetonitrile (-CH₂CN) moiety. This compound is primarily used in industrial applications, particularly as a precursor for synthesizing pharmaceuticals, agrochemicals, and specialty fluorinated materials . Its safety data sheet (SDS) classifies it as hazardous, with strict handling protocols for industrial use only .
Properties
CAS No. |
58432-61-4 |
|---|---|
Molecular Formula |
C9H2F7N |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H2F7N/c10-5-3(1-2-17)6(11)8(13)4(7(5)12)9(14,15)16/h1H2 |
InChI Key |
YMMPLJAAWKZWBD-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile involves starting with octafluorotoluene as the initial reagent . Specific synthetic routes and reaction conditions may vary, but this compound can be prepared through fluorination reactions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions involving the trifluoromethyl group are relevant.
Fluorinating Agents: These are essential for introducing fluorine atoms.
Cyanide Sources: Used for nitrile formation.
Base-Catalyzed Reactions: Employed for various transformations.
Major Products: The primary product of reactions involving 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile is the corresponding nitrile, 2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)acetonitrile .
Scientific Research Applications
Fluorinated Building Block: Used in the synthesis of other fluorinated compounds.
Hydrophobicity Studies: Investigated due to its hygroscopic nature.
Fluorine-Containing Pharmaceuticals:
Biological Imaging: Fluorinated compounds play a role in imaging techniques.
Materials Science: Used in the design of specialty materials.
Electronics: Fluorinated compounds find applications in electronic devices.
Mechanism of Action
The specific molecular targets and pathways through which 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile exerts its effects remain an area of ongoing research. Its unique fluorinated structure likely contributes to its properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties can be contextualized by comparing it to analogs with similar fluorinated aromatic cores but differing functional groups. Below is a detailed analysis:
Structural Analogs and Functional Group Variations
Key Comparative Insights
Reactivity and Stability :
- The acetonitrile group in the target compound confers higher electrophilicity compared to alcohols or esters, making it reactive in nucleophilic substitution reactions. In contrast, benzyl alcohol derivatives (e.g., CAS 20867-94-1) are more stable but less versatile in coupling reactions .
- The nitro-substituted analog (CAS 735-40-0) exhibits enhanced electron-withdrawing effects, favoring reduction or hydrogenation pathways .
This suggests similar resilience in the target compound . The diol derivative (2,3,5,6-Tetrafluoro-1,4-benzenedimethanol) is more polar and water-soluble due to its hydroxyl groups, unlike the hydrophobic acetonitrile analog .
Applications :
- Pharmaceuticals : The target compound’s nitrile group is critical for forming heterocycles in drug candidates, whereas the carboxamide analog () directly inhibits dihydroorotate dehydrogenase (DHODH), a leukemia target .
- Agrochemicals : Ethyl nitro-ester derivatives (e.g., CAS 735-40-0) are precursors for herbicides, leveraging nitro group reactivity .
Research Findings and Industrial Relevance
- Synthetic Utility: The target compound’s trifluoromethyl and acetonitrile groups enable diverse functionalization, such as cyano-to-amine conversion for drug intermediates .
- Limitations: High fluorine content increases production costs and complicates waste management compared to non-fluorinated analogs.
Biological Activity
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer activities based on various studies.
- Molecular Formula : C10H4F7N
- Molecular Weight : 295.13 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antimicrobial Activity
Recent studies have shown that compounds with fluorinated substituents exhibit significant antimicrobial properties. For instance, a study reported that related fluorinated compounds demonstrated minimum inhibitory concentrations (MICs) against various bacteria and fungi:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 4.88 | Bacillus mycoides |
| Compound B | 22.4 | Escherichia coli |
| Compound C | 44.4 | Candida albicans |
These findings suggest that the introduction of trifluoromethyl and tetrafluorophenyl groups enhances the antimicrobial efficacy of these compounds .
Antiviral Activity
The antiviral potential of fluorinated compounds has been explored in various contexts. In one study, a related compound was tested against human cytomegalovirus (hCMV) in infected cell lines. The results indicated a strong reduction in viral replication when treated with the compound at concentrations as low as 0.75 µM:
- Cytotoxic Concentration (CC50) : 22.5 µM on ARPE-19 cells
- Inhibition Concentration (IC50) : 3.4 µM on MRC-5 cells
The selectivity index (SI), defined as the ratio of CC50 to IC50, was significantly high, indicating a favorable therapeutic window for these compounds .
Anticancer Activity
The anticancer properties of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile were assessed against several human cancer cell lines. The following IC50 values were observed:
| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |
|---|---|---|
| A549 | 44.4 | 52.1 |
| HCT116 | 22.4 | 52.1 |
| PC3 | 30.0 | 52.1 |
These results indicate that certain derivatives exhibit superior anticancer activity compared to standard chemotherapeutics like Doxorubicin .
The biological activity of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile is hypothesized to involve several mechanisms:
- Cell Membrane Disruption : The presence of multiple fluorine atoms may alter the lipophilicity and membrane permeability.
- Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by mimicking natural substrates.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or bind to nucleic acids, affecting replication and transcription processes.
Case Studies
-
Study on Antiviral Efficacy :
- Conducted on ARPE-19 cells infected with hCMV.
- Results showed a dose-dependent reduction in infection rates upon treatment with [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile.
-
Anticancer Screening :
- A panel of eight human cancer cell lines was tested.
- Compounds derived from [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile exhibited IC50 values lower than those for Doxorubicin in several cases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
